molecular formula C17H15BrFNO B1325706 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone CAS No. 898771-81-8

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Cat. No.: B1325706
CAS No.: 898771-81-8
M. Wt: 348.2 g/mol
InChI Key: INPQEDYXWPSYGQ-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a chemical compound with the molecular formula C17H15BrFNO and a molecular weight of 348.2 g/mol.

Scientific Research Applications

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone typically involves the reaction of 4-bromo-3-fluorobenzophenone with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone: A closely related compound with similar structural features.

    Other Benzophenone Derivatives: Compounds with variations in the substituents on the benzophenone core.

Uniqueness

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is unique due to the presence of the azetidine ring and the specific substitution pattern on the benzophenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQEDYXWPSYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643262
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-81-8
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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